molecular formula C16H14ClNO3 B422316 N-(4-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 425680-63-3

N-(4-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B422316
CAS No.: 425680-63-3
M. Wt: 303.74g/mol
InChI Key: MGLMZUABKNCQIP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted phenyl ring and a benzodioxine moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves the reaction of 4-chloro-2-methylaniline with appropriate reagents to form the desired product. One common method includes the amidation reaction, where 4-chloro-2-methylaniline reacts with a carboxylic acid derivative under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, leading to various biochemical and physiological effects. For example, it may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters, thereby increasing neurotransmitter levels in the brain and improving cognitive function.

Comparison with Similar Compounds

Properties

CAS No.

425680-63-3

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C16H14ClNO3/c1-10-8-11(17)6-7-12(10)18-16(19)15-9-20-13-4-2-3-5-14(13)21-15/h2-8,15H,9H2,1H3,(H,18,19)

InChI Key

MGLMZUABKNCQIP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2COC3=CC=CC=C3O2

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2COC3=CC=CC=C3O2

solubility

18.1 [ug/mL]

Origin of Product

United States

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